5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moieties. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under conditions that may include catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-3-yl)-1,2,4-oxadiazole: Lacks the additional pyridine ring, making it less complex.
2-(pyridin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring structure.
5-(pyridin-4-yl)-1,2,4-oxadiazole: Similar structure but with the pyridine ring in a different position.
Uniqueness
5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is unique due to the presence of two pyridine rings and an oxadiazole ring, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8N4O2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N4O2/c17-10-4-3-8(7-14-10)11-15-12(18-16-11)9-2-1-5-13-6-9/h1-7H,(H,14,17) |
InChI Key |
KDNAOAWHCBJVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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